molecular formula C10H10BrFO2 B13316985 2-(3-Bromo-2-fluorophenyl)butanoic acid

2-(3-Bromo-2-fluorophenyl)butanoic acid

Cat. No.: B13316985
M. Wt: 261.09 g/mol
InChI Key: HRFMTKDWSFQMAG-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of butanoic acid, featuring a bromine and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)butanoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluorobenzoic acid
  • 3-Bromo-2-fluorophenylboronic acid
  • 2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid

Uniqueness

2-(3-Bromo-2-fluorophenyl)butanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

HRFMTKDWSFQMAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC=C1)Br)F)C(=O)O

Origin of Product

United States

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